molecular formula C32H34F2O12 B117411 Dfftp-daunomycinone CAS No. 141291-21-6

Dfftp-daunomycinone

カタログ番号: B117411
CAS番号: 141291-21-6
分子量: 648.6 g/mol
InChIキー: KBRJSDCEGMYOIM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Without structural or functional details, further analysis is speculative.

特性

CAS番号

141291-21-6

分子式

C32H34F2O12

分子量

648.6 g/mol

IUPAC名

9-acetyl-7-[3-fluoro-5-(3-fluorooxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C32H34F2O12/c1-12-29(46-30-16(33)7-5-9-43-30)28(40)23(34)31(44-12)45-18-11-32(41,13(2)35)10-15-20(18)27(39)22-21(25(15)37)24(36)14-6-4-8-17(42-3)19(14)26(22)38/h4,6,8,12,16,18,23,28-31,37,39-41H,5,7,9-11H2,1-3H3

InChIキー

KBRJSDCEGMYOIM-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)F)O)OC6C(CCCO6)F

正規SMILES

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)F)O)OC6C(CCCO6)F

同義語

7-O-(2,6-dideoxy-2-fluoro-4-O-(3-fluorotetrahydropyran-2-yl)talopyranosyl)daunomycinone
7-O-(2,6-dideoxy-2-fluoro-4-O-(3-fluorotetrahydropyran-2-yl)talopyranosyl)daunomycinone, (2S-(2alpha(8R*,10R*),3alpha))-isomer
7-O-(2,6-dideoxy-2-fluoro-4-O-(3-fluorotetrahydropyran-2-yl)talopyranosyl)daunomycinone, (2S-(2alpha(8R*,10R*),3beta))-isomer
DFFTP-daunomycinone

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

While direct comparisons cannot be made, the evidence highlights methodologies for analyzing structurally related compounds. For example:

(a) Structural Analogues (Diphenylamine Derivatives)

  • discusses diphenylamine analogs (e.g., tofenamic acid) and their structural similarity to thyroid hormones (thyroxine, triiodothyronine) . If Dfftp-daunomycinone contains a diphenylamine moiety, comparisons might focus on: Electron-withdrawing/donating groups affecting solubility or receptor binding. Steric hindrance differences due to substituent placement. Bioactivity: Diphenylamine derivatives often exhibit anti-inflammatory or antiproliferative effects, which could parallel anthracycline mechanisms.

(b) Impurity Profiling (Ranitidine-Related Compounds)

  • and 5 detail ranitidine impurities (e.g., nitroacetamide, diamine hemifumarate) . If Dfftp-daunomycinone is a synthetic intermediate or impurity, comparisons might involve: Synthetic pathways: Byproducts or degradation products (e.g., nitro groups, sulfur-containing side chains). Analytical methods: HPLC or spectroscopic techniques for purity assessment.

(c) Regulatory Standards

  • and 7 outline requirements for drug approval, including impurity testing and starting material characterization . This framework could guide quality control comparisons between Dfftp-daunomycinone and approved analogs.

Hypothetical Data Table (Example)

If structural data were available, a comparison table might include:

Parameter Dfftp-daunomycinone Daunorubicin Tofenamic Acid
Molecular Formula (Unknown) C₂₇H₂₉NO₁₀ C₁₅H₁₂ClNO₂
Mechanism of Action (Unknown) Topoisomerase II inhibition COX inhibition
Solubility (Unknown) Hydrophilic Lipophilic
Therapeutic Use (Unknown) Anticancer Anti-inflammatory

Critical Data Gaps

Structural Data: No evidence describes Dfftp-daunomycinone's core structure or substituents.

Pharmacological Studies : Absence of bioactivity, toxicity, or efficacy data prevents functional comparisons.

Synthetic Routes: No information on synthesis or impurities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。